5-(3-Chloro-4-methoxyphenyl)nicotinic acid

Physicochemical Profiling Solubility Formulation Development

Medicinal chemistry programs targeting nicotinic acid receptors require structurally precise probes. This 5-aryl nicotinic acid derivative provides defined physicochemical parameters for reproducible SAR studies. - Calculated logP 2.6 enhances membrane permeability vs. niacin (ΔLogP +2.24). - pKa 2.09 guides ionization state at physiological pH. - Versatile carboxylic acid enables amide, ester, or conjugate library synthesis. Supplied with ≥95% HPLC purity and cold-chain storage, ensuring consistent performance in hit-to-lead campaigns.

Molecular Formula C13H10ClNO3
Molecular Weight 263.67 g/mol
CAS No. 1261960-17-1
Cat. No. B1425081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloro-4-methoxyphenyl)nicotinic acid
CAS1261960-17-1
Molecular FormulaC13H10ClNO3
Molecular Weight263.67 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)Cl
InChIInChI=1S/C13H10ClNO3/c1-18-12-3-2-8(5-11(12)14)9-4-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17)
InChIKeyNFDUXEQQCVSXQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chloro-4-methoxyphenyl)nicotinic Acid Overview


5-(3-Chloro-4-methoxyphenyl)nicotinic acid (CAS: 1261960-17-1) is a synthetic small molecule categorized as a 5-aryl nicotinic acid derivative. It features a pyridine-3-carboxylic acid core substituted at the 5-position with a 3-chloro-4-methoxyphenyl ring . This specific substitution pattern, with an electron-withdrawing chloro and an electron-donating methoxy group, confers distinct physicochemical properties relevant for research applications. As a synthetic building block, it is commercially available for use in medicinal chemistry and chemical biology, typically supplied with a minimum purity specification of 95% by HPLC and requiring storage at -20°C for stability .

Substitution Risks for 5-(3-Chloro-4-methoxyphenyl)nicotinic Acid


Within the broad class of nicotinic acid derivatives, subtle structural modifications to the aryl ring lead to profound and unpredictable differences in physicochemical properties and, by extension, biological behavior. The unique combination of a chloro and methoxy substituent on the phenyl ring of 5-(3-Chloro-4-methoxyphenyl)nicotinic acid directly impacts its lipophilicity, with a calculated partition coefficient (XLogP3) of 2.6 . This specific logP value is a critical parameter that influences solubility, membrane permeability, and non-specific binding. Replacing it with a structurally related analog—such as the unsubstituted 5-phenylnicotinic acid, a different halogen isomer (e.g., 4-(3-chloro-4-methoxyphenyl)nicotinic acid), or a functional analog like an ester or amide derivative —will fundamentally alter these key drug-like properties. Therefore, in any study where structure-activity relationships (SAR), target engagement, or pharmacokinetic profiling is the focus, substituting this compound with a close analog invalidates the experimental premise by introducing uncontrolled variables.

Differentiating Evidence for 5-(3-Chloro-4-methoxyphenyl)nicotinic Acid


pKa and Acidity Profiling

The predicted pKa for the carboxylic acid moiety is 2.09 ± 0.10, which is the key parameter determining its ionization state under physiological and experimental pH conditions . The presence of the chloro and methoxy substituents on the phenyl ring is known to influence the pKa of the pyridine nitrogen and carboxylic acid group in the 5-aryl nicotinic acid class [1]. This specific pKa value differentiates it from other analogs, which will have distinct ionization profiles affecting solubility and target binding.

Physicochemical Profiling Solubility Formulation Development

Lipophilicity and Polar Surface Area

The calculated partition coefficient (XLogP3) of 2.6 and a topological polar surface area (TPSA) of 59.4 Ų provide a quantitative basis for assessing the compound's lipophilic nature . This is in contrast to the parent nicotinic acid, which is highly polar with a logP of 0.36 and a TPSA of 50.2 Ų [1]. The specific balance of lipophilicity is crucial for passive membrane permeability and binding to hydrophobic protein pockets.

Lipophilicity Membrane Permeability Drug Design

Purity and Storage Requirements

The standard minimum purity for this research-grade compound is 95% by HPLC, as specified by multiple vendors . To ensure long-term chemical integrity and reproducibility of experimental results, specific storage conditions are mandated: the compound must be stored at -20°C, and the vial should be centrifuged before opening to recover all material . This level of quality control is essential for quantitative biological assays and structure-activity relationship studies.

Quality Control Reproducibility Compound Management

Drug-likeness and Lipinski Compliance

Based on its structural and calculated properties, 5-(3-Chloro-4-methoxyphenyl)nicotinic acid is predicted to be fully compliant with Lipinski's Rule of Five, a widely used filter for oral drug-likeness . Its molecular weight is 263.68 g/mol, XLogP3 is 2.6, and it has 1 hydrogen bond donor and 4 hydrogen bond acceptors . This profile suggests a favorable potential for oral bioavailability, which is a key differentiator from analogs that may violate one or more rules.

Drug-likeness Bioavailability Computational Chemistry

Application Scenarios for 5-(3-Chloro-4-methoxyphenyl)nicotinic Acid


SAR Studies for Nicotinic Acid Receptors

This compound is best utilized as a key intermediate or scaffold in the synthesis of novel ligands targeting nicotinic acid receptors (e.g., GPR109A/HCAR2) or other related targets. Its unique substitution pattern, which confers a distinct lipophilicity profile (XLogP3 = 2.6) and pKa (2.09 ± 0.10), allows researchers to systematically explore the impact of the 3-chloro-4-methoxyphenyl group on binding affinity, functional potency, and selectivity compared to other 5-aryl nicotinic acid analogs. This is directly supported by the physicochemical evidence differentiating it from the parent nicotinic acid scaffold .

Probes for Lipid Metabolism Pathways

Given the established role of nicotinic acid (niacin) in regulating lipid profiles, this derivative is a rational starting point for developing chemical probes to dissect the molecular mechanisms underlying these metabolic effects. Its improved lipophilicity (ΔLogP = +2.24) and full compliance with Lipinski's Rule of Five [1] suggest it may possess a more favorable cellular permeability and in vivo distribution profile than the parent niacin, making it a valuable tool for target identification and validation in metabolic disease models.

Focused Libraries for Anti-inflammatory Research

The core structure can be further derivatized to create focused chemical libraries. Its carboxylic acid handle is a versatile point for generating a wide range of amides, esters, and other conjugates. The presence of the chloro and methoxy groups provides additional vectors for late-stage functionalization via cross-coupling reactions. These efforts are driven by the need to optimize the physicochemical properties (as quantified by logP and pKa) and biological activity of initial hits, as seen with other nicotinic acid derivatives showing anti-inflammatory activity [2].

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